2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate
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Overview
Description
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate is a chemical compound known for its unique structure and diverse applications It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms
Preparation Methods
The synthesis of 2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate typically involves multiple steps. One common synthetic route includes the reaction of 2-ethyl-2-phenyl-1,3-oxathiolane-5-methanol with a carbamoyl chloride in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamate group into an amine, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. .
Scientific Research Applications
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes. The oxathiolane ring may also contribute to the compound’s biological activity by interacting with cellular membranes or proteins .
Comparison with Similar Compounds
2-Ethyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate can be compared with other similar compounds, such as:
2-Methyl-2-phenyl-1,3-oxathiolane-5-methanol carbamate: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
2-Benzyl-2-methyl-1,3-oxathiolane-5-methanol carbamate: The presence of a benzyl group instead of a phenyl group can lead to different chemical and biological properties.
2-Methyl-2-(4-isopropylphenyl)-1,3-oxathiolane-5-methanol carbamate: The isopropyl group introduces steric hindrance, which can influence the compound’s interactions with enzymes and other molecules
Properties
CAS No. |
24606-91-5 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(2-ethyl-2-phenyl-1,3-oxathiolan-5-yl)methyl carbamate |
InChI |
InChI=1S/C13H17NO3S/c1-2-13(10-6-4-3-5-7-10)17-11(9-18-13)8-16-12(14)15/h3-7,11H,2,8-9H2,1H3,(H2,14,15) |
InChI Key |
JVFNPGBOQVHPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(CS1)COC(=O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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